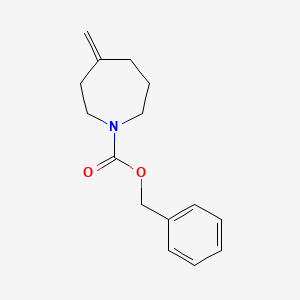
Benzyl 4-methyleneazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-methyleneazepane-1-carboxylate is an organic compound with the molecular formula C15H19NO2 and a molecular weight of 245.31686 g/mol . This compound is characterized by its unique structure, which includes a benzyl group attached to a 4-methyleneazepane ring with a carboxylate functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-methyleneazepane-1-carboxylate typically involves the condensation of benzylamine with 4-methyleneazepane-1-carboxylic acid. This reaction can be catalyzed by various agents, including Lewis acids such as ZrCl4, under ultrasonic irradiation . The reaction conditions are generally mild, and the process is considered efficient and eco-friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The process optimization focuses on minimizing waste and energy consumption while maximizing the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-methyleneazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azepane ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions include benzyl alcohol, benzaldehyde, and various substituted azepane derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
Benzyl 4-methyleneazepane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 4-methyleneazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A precursor in the synthesis of benzyl 4-methyleneazepane-1-carboxylate.
4-Methyleneazepane-1-carboxylic acid: Another precursor used in the synthesis.
Benzyl benzoate: A compound with similar structural features but different applications.
Uniqueness
This compound is unique due to its combination of a benzyl group and an azepane ring with a carboxylate functional group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
benzyl 4-methylideneazepane-1-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-13-6-5-10-16(11-9-13)15(17)18-12-14-7-3-2-4-8-14/h2-4,7-8H,1,5-6,9-12H2 |
InChI Key |
OUPFBCVCLBIIQL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















